molecular formula C20H15N3O3 B2715590 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide CAS No. 1428357-66-7

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide

Cat. No. B2715590
M. Wt: 345.358
InChI Key: DABNZCIQQQADRY-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide, also known as MDPB, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. MDPB is a member of the benzofuran family of compounds and is known to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antioxidant Activities

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide is a compound that, while not directly studied, is structurally related to various synthesized compounds with potential biological activities. For example, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing moderate to significant antioxidant activities. This suggests that similar compounds, including N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide, could be explored for their antioxidant potential through structural modification or derivatization to enhance biological activity (Ahmad et al., 2012).

Metabolism and Safety Testing in Drug Development

In the context of drug development, compounds like N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide could undergo metabolism studies to assess safety. Sharma et al. (2014) detailed Metabolites in Safety Testing (MIST) for a glucokinase activator, highlighting the importance of understanding metabolic pathways in early clinical development. This process involves identifying major metabolic routes and metabolites, which is crucial for compounds with therapeutic potential to ensure safety and efficacy (Sharma et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a significant area of research, with potential applications in drug discovery and development. Fadda et al. (2013) reported the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, emphasizing the diversity of chemical structures achievable through synthetic chemistry. Such methodologies could be applied to N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide to generate new compounds with varied biological activities (Fadda et al., 2013).

Cholinesterase Inhibitory Activity

Compounds with benzofuran-2-carboxamide scaffolds have been synthesized and evaluated for their cholinesterase inhibitory activity, which is relevant in the context of Alzheimer's disease and other neurodegenerative disorders. Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives with potent butyrylcholinesterase inhibitory effects. This suggests that similar compounds, through structural modifications, could be developed as potential therapeutics for diseases involving cholinesterase (Abedinifar et al., 2018).

properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-23-19(24)11-10-16(22-23)14-7-3-4-8-15(14)21-20(25)18-12-13-6-2-5-9-17(13)26-18/h2-12H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABNZCIQQQADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide

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